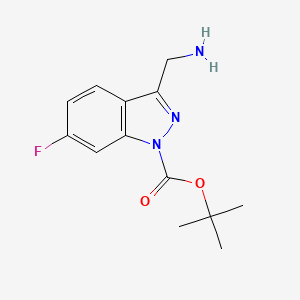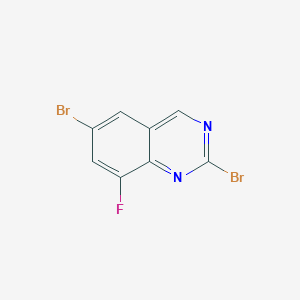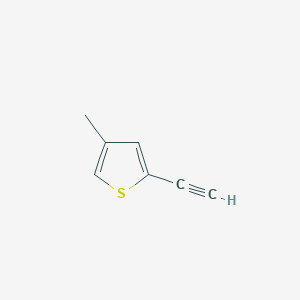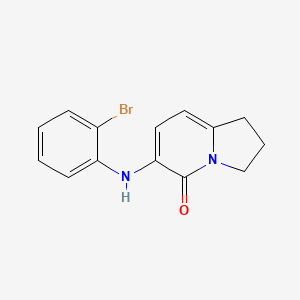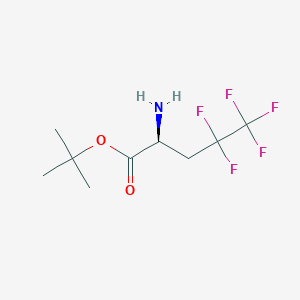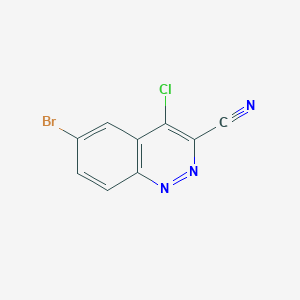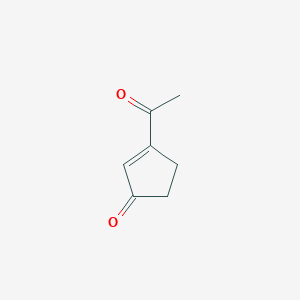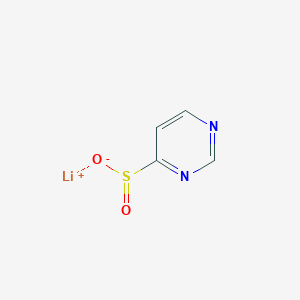
Lithiumpyrimidine-4-sulfinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithiumpyrimidine-4-sulfinate is a chemical compound that has garnered interest in various fields of research due to its unique properties and potential applications. This compound is a lithium salt of pyrimidine-4-sulfinate, which is a derivative of pyrimidine, a heterocyclic aromatic organic compound. Pyrimidine derivatives are known for their wide range of biological activities and are commonly found in many pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithiumpyrimidine-4-sulfinate typically involves the reaction of pyrimidine-4-sulfinic acid with a lithium base. One common method is to dissolve pyrimidine-4-sulfinic acid in an appropriate solvent, such as water or ethanol, and then add lithium hydroxide or lithium carbonate to the solution. The reaction is usually carried out at room temperature, and the product is obtained by evaporating the solvent and recrystallizing the residue.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency.
化学反応の分析
Types of Reactions
Lithiumpyrimidine-4-sulfinate can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form pyrimidine-4-sulfonate.
Reduction: It can be reduced to form pyrimidine-4-thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Pyrimidine-4-sulfonate
Reduction: Pyrimidine-4-thiol
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
Lithiumpyrimidine-4-sulfinate has found applications in several areas of scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Pyrimidine derivatives are known for their therapeutic potential, and this compound is being explored for its use in drug development.
Industry: It is used in the production of advanced materials, such as polymers and catalysts.
作用機序
The mechanism of action of lithiumpyrimidine-4-sulfinate involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to the modulation of various biochemical processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Lithiumpyrimidine-4-sulfinate can be compared with other similar compounds, such as:
Pyrimidine-4-sulfonate: An oxidized form with different reactivity and applications.
Pyrimidine-4-thiol: A reduced form with distinct chemical properties.
Sulfonimidates: Another class of sulfur-containing compounds with unique applications in organic synthesis.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile reagent in various chemical transformations.
Conclusion
This compound is a compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable tool in organic synthesis, biological studies, and material science. Continued research into its applications and mechanisms of action will likely uncover even more uses for this versatile compound.
特性
分子式 |
C4H3LiN2O2S |
|---|---|
分子量 |
150.1 g/mol |
IUPAC名 |
lithium;pyrimidine-4-sulfinate |
InChI |
InChI=1S/C4H4N2O2S.Li/c7-9(8)4-1-2-5-3-6-4;/h1-3H,(H,7,8);/q;+1/p-1 |
InChIキー |
DCLFAXUBEBNHCP-UHFFFAOYSA-M |
正規SMILES |
[Li+].C1=CN=CN=C1S(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


